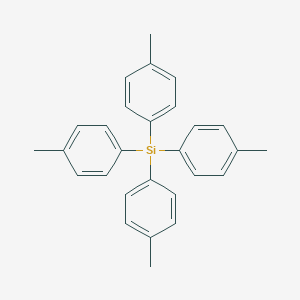

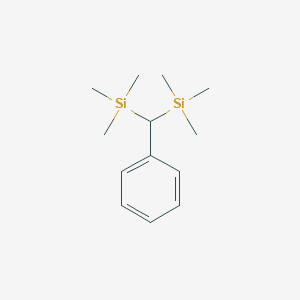

四(4-甲基苯基)硅烷

描述

Synthesis Analysis

The synthesis of related silane compounds often involves reactions between organolithium compounds and silicon halides under controlled conditions. For example, tetrakis(4-cyanophenyl)silane was prepared by reacting 4-lithiobenzonitrile with silicon tetrachloride at low temperatures, demonstrating the versatility of silane chemistry in generating tetrahedral molecular building blocks (Liu & Tilley, 1997).

科学研究应用

Application in Metal-Organic Frameworks (MOFs)

- Scientific Field: Chemistry, Material Science

- Summary of Application: Tetrakis(4-methylphenyl)silane is used in the construction of a new (4,8)-connected Zr-MOF porous zirconium metal−organic framework (Zr-MOF) with flu topology .

- Methods of Application: The Zr-MOF is constructed via hydrothermal synthesis method . The framework is stable in air and acid media but unstable in water and basic media, and thermally stable up to 200 °C .

- Results or Outcomes: The new MOF exhibits high storage capacities for H2, CH4 and CO2 . It is a wide band gap semiconductor with Eg = 3.95 eV .

Application in Lanthanide Metal-Organic Frameworks

- Scientific Field: Chemistry, Material Science

- Summary of Application: Tetrakis(4-methylphenyl)silane is used in the synthesis of multifunctional lanthanide metal-organic frameworks (MOFs) .

- Methods of Application: The MOFs are synthesized via the reaction of the lanthanide metal ions (Ln 3) with a rigid silicon-centered tetrahedral carboxylate ligand H 4 TCPS via a hydrothermal synthesis method .

- Results or Outcomes: The luminescent and magnetic properties of these compounds show that they could be potential antiferromagnetic and fluorescent materials .

Application in Porphyrin Grafting

- Scientific Field: Chemistry

- Summary of Application: Tetrakis(4-methylphenyl)silane is used in the preparation and characterization of 5,10,15,20-tetrakis (4-carboxyphenyl)porphyrin grafted on organosilane-pillared montmorillonite by covalent bonding .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes obtained are not provided in the source .

Application in Microporous Metal-Organic Frameworks

- Scientific Field: Chemistry, Material Science

- Summary of Application: Tetrakis(4-tetrazolylphenyl)silane is used in the construction of microporous metal-organic frameworks (MOFs) with copper(II), manganese(II) and cadmium(II) metal-based nodes .

- Methods of Application: The MOFs are constructed via Sonogashira–Hagihara coupling reactions .

- Results or Outcomes: The resulting MOFs exhibit flu topology and are highly porous .

Application in Porous Organic Polymers

- Scientific Field: Chemistry, Material Science

- Summary of Application: Tetrakis(4-bromophenyl)silane and tetrakis(3-bromophenyl)silane are used in the synthesis of porous organic polymers (POPs) via Sonogashira–Hagihara coupling reactions .

- Methods of Application: The POPs are synthesized via Sonogashira–Hagihara coupling reactions .

- Results or Outcomes: The resulting materials show moderate carbon dioxide uptakes and high thermal stability . They could be potentially applied as promising candidates for storing and capturing CO2 .

Application in Zr Metal-Organic Frameworks

- Scientific Field: Chemistry, Material Science

- Summary of Application: Tetrakis(4-carboxyphenyl)silane is used in the construction of Zr metal-organic frameworks (MOFs) .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes obtained are not provided in the source .

Application in Microporous Metal-Organic Frameworks

- Scientific Field: Chemistry, Material Science

- Summary of Application: Tetrakis(4-tetrazolylphenyl)silane is used in the construction of microporous metal-organic frameworks (MOFs) with copper(II), manganese(II) and cadmium(II) metal-based nodes .

- Methods of Application: The MOFs are constructed via Sonogashira–Hagihara coupling reactions .

- Results or Outcomes: The resulting MOFs exhibit flu topology and are highly porous .

Application in Porous Organic Polymers

- Scientific Field: Chemistry, Material Science

- Summary of Application: Tetrakis(4-bromophenyl)silane and tetrakis(3-bromophenyl)silane are used in the synthesis of porous organic polymers (POPs) via Sonogashira–Hagihara coupling reactions .

- Methods of Application: The POPs are synthesized via Sonogashira–Hagihara coupling reactions .

- Results or Outcomes: The resulting materials show high thermal stability and comparable specific surface areas with Brunauer–Emmer–Teller surface areas of up to 983 m^2 g^−1, and total pore volumes of up to 0.81 cm^3 g^−1 (POP-1) . The resulting materials show moderate carbon dioxide uptakes of up to 1.92 mmol g^−1 (8.45 wt%) at 273 K and 1.03 bar, and 1.12 mmol g^−1 (4.93 wt%) at 298 K and 1.01 bar (POP-1) . These materials could be potentially applied as promising candidates for storing and capturing CO2 .

Application in Zr Metal-Organic Frameworks

- Scientific Field: Chemistry, Material Science

- Summary of Application: Tetrakis(4-carboxyphenyl)silane is used in the construction of Zr metal-organic frameworks (MOFs) .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes obtained are not provided in the source .

未来方向

属性

IUPAC Name |

tetrakis(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28Si/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHRIEKNAHSNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283701 | |

| Record name | tetrakis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(4-methylphenyl)silane | |

CAS RN |

10256-83-4 | |

| Record name | 10256-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrakis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)

![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)